Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro-
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Overview
Description
Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its polycyclic aromatic hydrocarbon structure, which includes multiple fused benzene rings and a fluorine atom, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro- typically involves multi-step organic reactions. The process begins with the formation of the core polycyclic structure through cyclization reactions. Subsequent steps include the introduction of hydroxyl groups and the fluorine atom. Common reagents used in these reactions include strong acids, bases, and fluorinating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Benzo(rst)pentaphene-1,2-diol: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
Benzo(rst)pentaphene-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different reactivity and applications.
Dibenzo(a,i)pyrene: A structurally related polycyclic aromatic hydrocarbon with different substitution patterns.
Uniqueness
The presence of both hydroxyl groups and a fluorine atom in Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro- makes it unique among similar compounds
Properties
CAS No. |
80115-69-1 |
---|---|
Molecular Formula |
C24H15FO2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
17-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),5,8,10,12(24),13,15,17,19,21-undecaene-3,4-diol |
InChI |
InChI=1S/C24H15FO2/c25-16-5-3-12-9-13-1-2-14-10-15-4-8-20(26)24(27)23(15)18-7-6-17(19(12)11-16)21(13)22(14)18/h1-11,20,24,26-27H |
InChI Key |
YCAGPNHWSPHKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=C6C=C(C=CC6=C5)F)C=C3 |
Origin of Product |
United States |
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